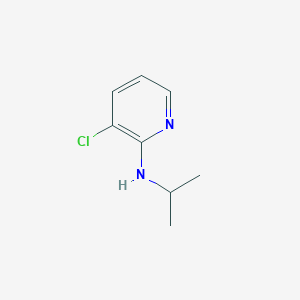

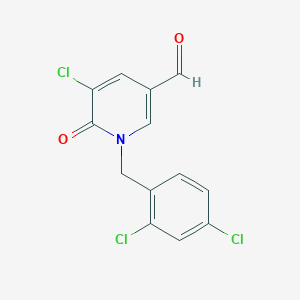

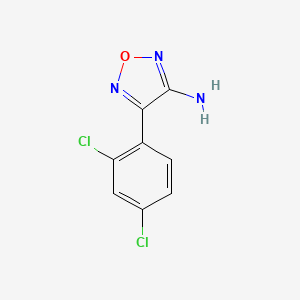

![molecular formula C13H20N4O2 B1460922 2-[4-(2-甲氧基苯基)哌嗪-1-基]乙酰肼 CAS No. 204973-87-5](/img/structure/B1460922.png)

2-[4-(2-甲氧基苯基)哌嗪-1-基]乙酰肼

描述

“2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide” is a compound that has been studied for its potential therapeutic applications . It is a ligand for Alpha1-Adrenergic Receptor . Adrenergic receptors are among the most studied G protein-coupled receptors and are a major therapeutic approach for the treatment of numerous disorders .

科学研究应用

微波辅助合成和生物活性

2-[4-(2-甲氧基苯基)哌嗪-1-基]乙酰肼已在混合分子合成的背景下进行了研究。Menteşe等人(2013年)的研究探讨了其在制备具有抗菌和抗尿酶活性的化合物中的应用。这种化合物是从诺氟沙星中衍生出来的,并在他们的研究中表现出优秀的生物活性(Menteşe等人,2013年)。

体外子宫平滑肌抑制活性

在Lucky和Omonkhelin(2009年)的研究中,2-[4-(2-甲氧基苯基)哌嗪-1-基]乙酰肼衍生物显示出对大鼠子宫平滑肌收缩的显著抑制作用。这表明在子宫平滑肌抑制(防止早产)方面有潜在应用(Lucky & Omonkhelin, 2009)。

放射标记和PET成像

Kuhnast等人(2006年)专注于对这种化合物进行正电子发射断层扫描(PET)成像的放射标记。他们合成并标记了FAUC346,一个衍生物,以研究其对D3受体的选择性,突显了其在神经影像学中的潜力(Kuhnast et al., 2006)。

合成和药理效应

这种化合物已成为研究的一部分,研究其合成和潜在药理效应。Malawska等人(2002年)研究了其衍生物的心电图、抗心律失常和降压活性,探讨了其在心血管治疗中的潜力(Malawska et al., 2002)。

抗胆碱酯酶活性

Kaya等人(2016年)合成了2-[4-(2-甲氧基苯基)哌嗪-1-基]乙酰肼的肼衍生物,以研究其抗胆碱酯酶活性。这项研究旨在探讨其在治疗阿尔茨海默病等疾病中的潜在用途(Kaya et al., 2016)。

作用机制

Target of Action

The primary target of the compound 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide interacts with its target, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to various changes in the receptor’s function, depending on the specific subtype of the receptor and the context of the interaction .

Biochemical Pathways

The action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide on the alpha1-adrenergic receptors affects several biochemical pathways. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action can influence these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, which is crucial for its therapeutic potential . The compound has shown an acceptable pharmacokinetic profile in studies, making it a promising lead compound .

Result of Action

The molecular and cellular effects of the action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide are primarily related to its interaction with the alpha1-adrenergic receptors . By binding to these receptors, the compound can influence their function and subsequently affect various cellular processes .

Action Environment

The action, efficacy, and stability of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules that also bind to the alpha1-adrenergic receptors . Additionally, factors such as pH and temperature can influence the compound’s stability .

未来方向

The future directions for the study of “2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide” could involve further investigation of its potential as a therapeutic agent, given its role as a ligand for Alpha1-Adrenergic Receptor . Further studies could also explore its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.

属性

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-19-12-5-3-2-4-11(12)17-8-6-16(7-9-17)10-13(18)15-14/h2-5H,6-10,14H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOZMFGEAFULMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

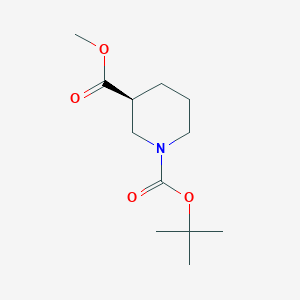

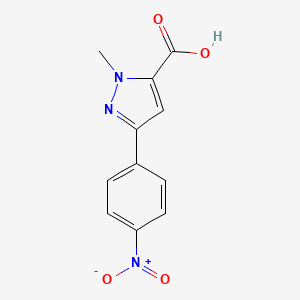

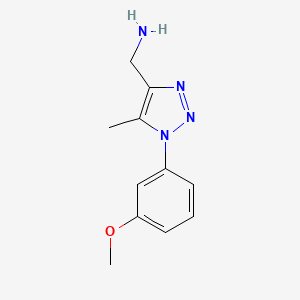

![4-Chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1460858.png)

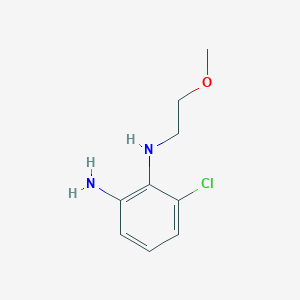

![1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460861.png)